molecular formula C27H51CeO6 B12645602 Cerium(3+) neononanoate CAS No. 93920-14-0

Cerium(3+) neononanoate

Cat. No.: B12645602
CAS No.: 93920-14-0
M. Wt: 611.8 g/mol
InChI Key: GUFQDAZYAZQVQV-UHFFFAOYSA-K
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Description

Cerium(3+) neononanoate (CAS 68084-49-1) is a cerium(III) salt derived from neononanoic acid, a branched-chain carboxylic acid. Its molecular formula is C₁₀H₂₀O₂·¹⁄₃Ce, with a boiling point of 265.6°C and a flash point of 121.3°C . This compound is classified as hazardous to aquatic environments (Chronic Category 3) and requires careful handling, including the use of protective equipment and storage in dry, ventilated conditions . It is primarily used in industrial and research applications, such as catalysis and material synthesis, due to cerium’s redox-active properties and the ligand’s steric effects.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93920-14-0

Molecular Formula

C27H51CeO6

Molecular Weight

611.8 g/mol

IUPAC Name

cerium(3+);6,6-dimethylheptanoate

InChI

InChI=1S/3C9H18O2.Ce/c3*1-9(2,3)7-5-4-6-8(10)11;/h3*4-7H2,1-3H3,(H,10,11);/q;;;+3/p-3

InChI Key

GUFQDAZYAZQVQV-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ce+3]

Origin of Product

United States

Preparation Methods

Aqueous Dispersion Method

One prominent method for preparing cerium(3+) neononanoate involves creating an aqueous dispersion of cerium(3+) carbonate particles. This method includes the following steps:

  • Materials Required:

    • Water-soluble ammonium cerium(3+) salt
    • Water-soluble carbonate
    • Capping ligand (e.g., amine carboxylic acid or polymer functionalized with carboxylic acid groups)
  • Procedure:

    • Dissolve the ammonium cerium(3+) salt in water.
    • Add the water-soluble carbonate to the solution.
    • Introduce the capping ligand to stabilize the resulting nanoparticles.
    • Maintain the reaction at ambient temperature for approximately one hour.
  • Results:

    • The resultant z-average particle size of the cerium(3+) carbonate can range from 5 nm to 500 nm, depending on the proportions of the reactants used.

High-Purity Cerium(III) Nitrate Solution Method

Another effective preparation method is through the synthesis of a high-purity cerium(III) nitrate solution:

  • Materials Required:

    • High-purity cerium dioxide
    • Concentrated nitric acid
    • Hydrogen peroxide
    • Oxalic acid
  • Procedure:

    • Treat high-purity cerium dioxide with concentrated nitric acid at temperatures between 70-80 °C.
    • Add hydrogen peroxide in excess relative to stoichiometric amounts.
    • Heat the mixture to about 90-100 °C while stirring.
    • Cool and filter the resulting solution.
    • Heat the filtrate to 50-60 °C and add oxalic acid in excess.
    • Filter out the precipitated cerium oxalate, then heat-treat it at temperatures between 320-370 °C before dissolving it again in concentrated nitric acid.
  • Results:

    • This method yields a high-purity solution of cerium(III) nitrate suitable for further processing into this compound.

Synthesis via Solvent-Based Methods

Solvent-based methods are also utilized for synthesizing cerium(3+) compounds, including neononanoate:

  • Materials Required:

    • Cerium nitrate hexahydrate
    • Solvents (e.g., ethanol or methanol)
    • Ligands (e.g., acetylacetone)
  • Procedure:

    • Dissolve cerium nitrate hexahydrate and ligand in a solvent.
    • Sonicate the mixture to ensure complete dissolution.
    • Allow the solution to cool and crystallize over time.
    • Collect and dry the resulting crystals.
  • Results:

    • This method can yield crystalline forms of cerium compounds with controlled sizes and shapes.

Summary Table of Preparation Methods

Method Key Materials Temperature Range Particle Size/Outcome
Aqueous Dispersion Ammonium cerium(3+) salt, carbonate Ambient Z-average size: 5 nm - 500 nm
High-Purity Nitrate Solution Cerium dioxide, nitric acid, oxalic acid 50-100 °C High-purity cerium(III) nitrate
Solvent-Based Cerium nitrate hexahydrate, ligands Room temperature Crystalline forms

The preparation methods for this compound vary significantly based on desired properties and applications. The aqueous dispersion method is notable for producing nanoparticles with specific sizes, while high-purity solutions are essential for applications requiring stringent purity standards. Solvent-based methods offer flexibility in producing crystalline forms of cerium compounds.

Chemical Reactions Analysis

Types of Reactions

Cerium(3+) neononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cerium(4+) compounds, while reduction can regenerate cerium(3+) compounds .

Scientific Research Applications

Chemistry

  • Catalysis : Cerium(3+) neodecanoate is utilized as a catalyst in organic reactions, particularly those involving electron transfer processes. Its ability to facilitate these reactions enhances the efficiency of synthetic pathways in organic chemistry.

Biology

  • Antioxidant Properties : Research indicates that cerium compounds, including cerium(3+) neodecanoate, exhibit potential antioxidant activity. They are studied for their ability to mimic biological enzymes and their role in mitigating oxidative stress, which is relevant for various biological systems .
  • Uptake Studies : Studies on organisms such as Chlamydomonas reinhardtii have shown that cerium ions can be taken up by cells, influencing cellular processes and potentially affecting growth and metabolism .

Medicine

  • Therapeutic Applications : Ongoing research explores the use of cerium(3+) neodecanoate in drug delivery systems and its therapeutic potential for conditions related to oxidative stress, such as Alzheimer's disease and cancer. The compound's ability to provide a persistent antioxidant effect positions it as a candidate for treating reactive oxygen species-related diseases .
  • Antimicrobial Properties : Cerium compounds are being investigated for their antimicrobial effects, particularly in wound healing applications. Their interaction with biological tissues and potential to enhance the efficacy of antimicrobial treatments are key areas of research .

Industry

  • Coatings and Lubricants : In industrial applications, cerium(3+) neodecanoate is used in the production of coatings and lubricants due to its stabilizing properties. It helps improve the durability and performance of materials used in various manufacturing processes.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryCatalysisFacilitates electron transfer reactions
BiologyAntioxidantMimics biological enzymes; impacts cellular uptake
MedicineDrug deliveryPotential therapeutic agent for oxidative stress-related diseases
IndustryCoatingsImproves material durability and performance

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of cerium compounds in cellular models exposed to oxidative stress. Results indicated that cerium(3+) neodecanoate significantly reduced markers of oxidative damage compared to control groups, highlighting its potential therapeutic role in oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

Research focused on the application of cerium(3+) neodecanoate in wound healing demonstrated enhanced antimicrobial activity against common pathogens. The study found that formulations containing cerium ions led to improved healing times and reduced infection rates in clinical settings.

Mechanism of Action

The mechanism of action of cerium(3+) neononanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox activity allows it to scavenge reactive oxygen species (ROS) and exhibit antioxidant properties. The compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .

Comparison with Similar Compounds

Cerium(III) 2-Ethylhexanoate

  • Structure: Ce³⁺ coordinated with three 2-ethylhexanoate ligands (C₈H₁₅O₂⁻), forming C₂₄H₄₅CeO₆ .
  • Solubility: Highly soluble in organic solvents due to the bulky alkyl chain, contrasting with inorganic Ce(III) salts like cerium(III) oxalate (C₆Ce₂O₁₂·9H₂O), which is water-insoluble .
  • Applications : Used as a catalyst in polymerization and oxidation reactions, leveraging Ce³⁺/Ce⁴⁺ redox cycling .

Cerium(III) Nitrate

  • Solubility: Exhibits high aqueous solubility (e.g., in pH 3.5 solutions), making it a common precursor for synthesizing cerium nanomaterials .
  • Redox Behavior: Prone to oxidation under ambient conditions, unlike neononanoate, which is stabilized by hydrophobic ligands .

Cerium(III) Carbonate Hydroxide

  • Synthesis: Produced via hydrothermal methods, forming nanoparticles with mixed Ce³⁺/Ce⁴⁺ states that enhance catalytic hydrogen mobility .

Table 1: Solubility and Stability of Cerium(III) Compounds

Compound Solubility in Water Stability in Air Key Applications
Cerium(III) Neononanoate Low High (hydrophobic) Catalysis, nanomaterials
Cerium(III) Nitrate High Moderate Precursor for CeO₂ NPs
Cerium(III) Oxalate Insoluble High Nuclear waste management
Cerium(III) 2-Ethylhexanoate Organic-soluble High Polymerization catalysts

Cerium(IV) Compounds

Cerium(IV) oxide (CeO₂) and hydroxide (Ce(OH)₄) exhibit markedly lower solubility compared to Ce(III) analogs. For example, Ce(IV) hydroxide is ≈10⁶ times less soluble than Ce(III) hydroxide . This insolubility limits their utility in aqueous systems but enhances their stability in high-temperature catalytic applications. Neononanoate’s Ce³⁺ can oxidize to Ce⁴⁺ under certain conditions, enabling redox-mediated catalytic cycles similar to CeO₂ nanoparticles .

Analogous Lanthanide Compounds

Europium(III) Compounds

  • Oxidation States : Europium commonly exists in +2 and +3 states, unlike cerium’s +3/+4 system. Eu(II) sulfate is highly insoluble, whereas Ce(III) sulfate is moderately soluble (solubility constant: 2.56 vs. 10⁻⁵ for Eu(III) hydroxide) .
  • Luminescence : Eu³⁺ is widely used in phosphors due to sharp emission bands, while Ce³⁺’s broad emission is less utilized .

Table 2: Comparison of Ce(III) and Eu(III) Sulfates

Property Ce(III) Sulfate Eu(III) Sulfate
Solubility Constant 2.56 Not reported
Oxidation State +3 +3 (stable)
Applications Catalysis Phosphors

Key Research Findings

  • Redox Activity: Neononanoate’s Ce³⁺ can transition to Ce⁴⁺, generating oxygen vacancies critical for catalytic processes like hydrogenation .
  • Electronic Structure : CASSCF computations confirm Ce(III) compounds (e.g., Cp₂CeCH₂) exhibit dominant 4f¹ configurations, whereas mixed-valent systems (e.g., Cp₂CeO) show multi-reference character .
  • Analytical Challenges : X-ray and EELS techniques may artificially alter Ce³⁺/Ce⁴⁺ ratios during analysis, complicating direct comparisons between studies .

Biological Activity

Cerium(3+) neononanoate, with the chemical formula C27H51CeO6, is a cerium compound that has gained attention in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies.

1. Overview of this compound

This compound is a metal salt derived from neononanoic acid, a long-chain fatty acid. The presence of cerium in the +3 oxidation state contributes to its distinctive characteristics among lanthanides. It exhibits both organic and inorganic components, enhancing its solubility and interaction with biological systems compared to other cerium compounds.

2.1 Antioxidant Properties

Research indicates that cerium ions possess significant antioxidant properties. These properties can protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2.2 Antimicrobial Effects

Cerium compounds, including this compound, have shown promising antimicrobial activity. Studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, making them suitable candidates for biomedical applications such as drug delivery systems and wound healing.

3. Synthesis Methods

This compound can be synthesized through various methods, including:

  • Solvothermal Synthesis : Involves heating a mixture of cerium salts and neononanoic acid in a solvent under pressure.
  • Precipitation Method : Mixing solutions of cerium salts with neononanoic acid leads to the formation of precipitates that can be filtered and dried.

These methods allow for control over particle size and distribution, which are critical for its biological applications.

4. Comparative Analysis with Other Cerium Compounds

The following table summarizes the characteristics of this compound compared to other cerium compounds:

Compound NameChemical FormulaUnique Characteristics
Cerium(3+) acetateC4H6CeO4Commonly used in organic synthesis; less hydrophobic.
Cerium(3+) chlorideCeCl3Highly soluble in water; used in analytical chemistry.
Cerium(4+) oxideCeO2Acts as a catalyst; important in fuel cell technology.
Cerium(3+) nitrateCe(NO3)3Soluble in water; used in various chemical syntheses.
This compound C27H51CeO6 Enhanced solubility and interaction with biological systems.

5.1 Antioxidant Activity Assessment

A study conducted on the antioxidant activity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested against standard antioxidants like ascorbic acid, showing comparable results in reducing oxidative stress markers in vitro.

5.2 Antimicrobial Efficacy

In another study, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting potential use in antimicrobial coatings or wound dressings.

6. Conclusion

This compound exhibits promising biological activities primarily due to its antioxidant and antimicrobial properties. Its unique structure allows for enhanced interactions within biological systems, making it a valuable candidate for further research and application in biomedical fields.

Future studies should focus on detailed mechanisms of action, potential therapeutic applications, and safety assessments to fully understand the implications of using this compound in clinical settings.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing cerium(3+) neononanoate with high purity?

  • Answer : Synthesis typically involves controlled ligand-exchange reactions between cerium(III) salts (e.g., cerium nitrate hexahydrate) and neononanoic acid under inert atmospheres. Key parameters include pH modulation (e.g., maintaining pH 3.5–4.0 to avoid hydrolysis) and stoichiometric ratios of cerium to carboxylate ligands. Electrochemical titrations, as demonstrated in cerium vanadate synthesis, can be adapted by substituting vanadate with neononanoate anions . Post-synthesis purification via solvent recrystallization or column chromatography is critical to minimize impurities .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Answer : Use a combination of:

  • FTIR spectroscopy to confirm carboxylate ligand coordination (symmetric/asymmetric stretching modes at ~1400–1600 cm⁻¹).
  • X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of cerium (Ce³⁺ peaks at ~885–900 eV binding energy).
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand decomposition thresholds.
    Cross-reference data with NIST Chemistry WebBook for spectral validation .

Q. How does the ionic radius of Ce³⁺ influence its coordination behavior in neononanoate complexes?

  • Answer : Ce³⁺ has an effective ionic radius of ~1.14 Å (for 8-coordination), which promotes distorted polyhedral geometries due to its large size and high charge density. This can lead to variable coordination numbers (6–12) depending on solvent polarity and ligand steric effects. Empirical bond-strength relationships, as defined by Shannon’s revised ionic radii, predict bond-length distortions in octahedral environments, which are critical for reactivity .

Q. What factors govern the solubility and stability of this compound in different solvents?

  • Answer : Solubility is highest in nonpolar solvents (e.g., toluene) due to the hydrophobic neononanoate ligand. Stability is pH-dependent: acidic conditions promote ligand protonation and Ce³⁺ hydrolysis, while neutral/basic conditions stabilize the complex. Light exposure and temperature fluctuations can accelerate decomposition; storage at 0–6°C in amber glass is recommended .

Advanced Research Questions

Q. How do ligand-field effects in this compound influence its redox activity in catalytic applications?

  • Answer : The neononanoate ligand’s electron-donating capacity modulates Ce³⁺’s redox potential. Weak-field ligands (like carboxylates) stabilize Ce³⁺, reducing its oxidation to Ce⁴⁺. Electrochemical studies (cyclic voltammetry) in acetonitrile reveal anodic peaks correlating with ligand steric hindrance. Compare with cerium 2-ethylhexanoate data to isolate ligand-specific effects .

Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., ΔG of formation) for cerium(3+) carboxylates?

  • Answer : Discrepancies often arise from impurities (e.g., residual nitrate in cerium precursors) or inconsistent ionic strength in calorimetric measurements. Standardize synthesis protocols using high-purity reagents (>99.99%) and validate data via collaborative studies (e.g., round-robin testing). Reference Shannon’s criteria for ionic radii additivity to identify systematic errors in bond-length calculations .

Q. How can computational modeling (DFT/MD) predict the interaction of this compound with biomimetic membranes?

  • Answer : Density functional theory (DFT) models parameterized with Ce³⁺’s polarizability and ligand charge distribution can simulate adsorption energetics on phospholipid bilayers. Molecular dynamics (MD) simulations incorporating solvent effects (e.g., water mobility) reveal penetration dynamics. Validate models against experimental surface plasmon resonance (SPR) data .

Q. What mechanistic insights explain the pH-dependent aggregation behavior of this compound in aqueous-nonaqueous mixtures?

  • Answer : At pH < 4, protonated ligands reduce steric stabilization, leading to colloidal aggregation (confirmed via dynamic light scattering). At pH 7–9, deprotonated ligands form micellar structures with Ce³⁺ cores. Use conductometric titrations (as in cerium vanadate studies) to map critical aggregation concentrations .

Methodological Considerations

  • Data Validation : Cross-check experimental results with NIST reference data and replicate studies using high-purity reagents (e.g., >99.99% Ce(NO₃)₃·6H₂O) to minimize batch variability .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design to align with academic standards .

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